4-Cloro-2-(4-metoxifenil)pirimidina

Descripción general

Descripción

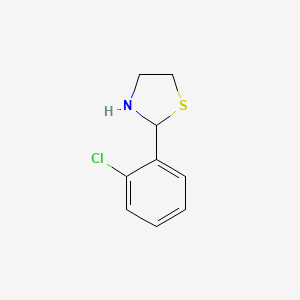

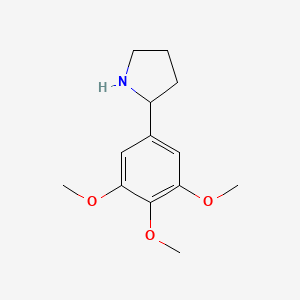

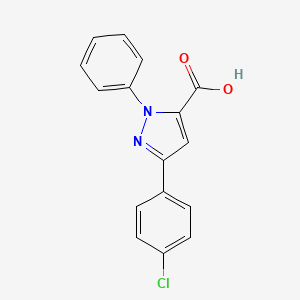

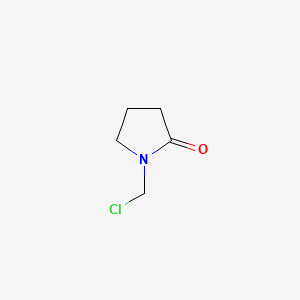

4-Chloro-2-(4-methoxyphenyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of 2-Chloro-4-(4-methoxyphenyl)pyrimidine can be achieved from 2,4-Dichloropyrimidine and 4-Methoxyphenylboronic acid . Additionally, research developments in the syntheses of pyrimidines have been reported, which include numerous methods for the synthesis of pyrimidines .Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(4-methoxyphenyl)pyrimidine is C11H9ClN2O, and its molecular weight is 220.7 .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, 2,4-Dichloropyrimidine, a related compound, is known to undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .Aplicaciones Científicas De Investigación

Investigación Proteómica

4-Cloro-2-(4-metoxifenil)pirimidina es un producto especializado que se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto podría utilizarse en la investigación de interacciones de proteínas, modificaciones y niveles de expresión en diferentes contextos biológicos.

Agentes Neuroprotectores y Antineuroinflamatorios

Un estudio ha demostrado que los híbridos de triazol-pirimidina, que podrían incluir potencialmente this compound, tienen propiedades neuroprotectoras y antinflamatorias prometedoras . Estos compuestos podrían utilizarse en el tratamiento de enfermedades neurodegenerativas, accidentes cerebrovasculares isquémicos y lesiones cerebrales traumáticas .

Síntesis de Nuevos Compuestos

This compound puede utilizarse en la síntesis de nuevos compuestos . Por ejemplo, se ha utilizado en la síntesis de nuevos bis(2-(pirimidin-2-il)etoxi)alcanos .

Tinte Fluorescente y Biosensor para Ensayos de Proteínas

This compound se ha utilizado en la síntesis de un tinte fluorescente, que podría utilizarse como biosensor para ensayos de proteínas . Esto podría ser particularmente útil en investigación biomédica y diagnóstica.

Propiedades Espectroscópicas

This compound podría utilizarse potencialmente en el estudio de propiedades espectroscópicas . Por ejemplo, podría utilizarse en la investigación de la absorción y la emisión de fluorescencia en diferentes disolventes orgánicos .

Actividad Antiviral, Anticancerígena, Antioxidante y Antimicrobiana

La pirimidina y sus derivados, que podrían incluir potencialmente this compound, han demostrado tener actividad antiviral, anticancerígena, antioxidante y antimicrobiana . Esto la convierte en una candidata potencial para el desarrollo de nuevos agentes terapéuticos.

Mecanismo De Acción

- Specifically, it interacts with proteins involved in the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway .

- Anti-Neuroinflammatory Activity : The compound inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Safety and Hazards

Direcciones Futuras

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-(4-methoxyphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1). These interactions inhibit the expression of inflammatory mediators such as interleukin-2 and interleukin-8 . Additionally, 4-Chloro-2-(4-methoxyphenyl)pyrimidine has been shown to inhibit the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells . These interactions highlight its potential as an anti-inflammatory agent.

Cellular Effects

4-Chloro-2-(4-methoxyphenyl)pyrimidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the expression of endoplasmic reticulum chaperone binding immunoglobulin protein and apoptosis marker cleaved caspase-3 in human neuronal cells . This reduction suggests a neuroprotective effect, potentially beneficial in treating neurodegenerative diseases. Furthermore, 4-Chloro-2-(4-methoxyphenyl)pyrimidine modulates cell signaling pathways by inhibiting the NF-κB inflammatory pathway, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of 4-Chloro-2-(4-methoxyphenyl)pyrimidine involves its binding interactions with specific biomolecules. It inhibits the NF-κB inflammatory pathway by interacting with active residues of NF-κB proteins . This inhibition leads to a decrease in the production of inflammatory mediators. Additionally, 4-Chloro-2-(4-methoxyphenyl)pyrimidine reduces endoplasmic reticulum stress and apoptosis by inhibiting the expression of the endoplasmic reticulum chaperone binding immunoglobulin protein and cleaved caspase-3 . These molecular interactions contribute to its anti-inflammatory and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-(4-methoxyphenyl)pyrimidine have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4-Chloro-2-(4-methoxyphenyl)pyrimidine maintains its stability under controlled conditions, allowing for sustained inhibition of inflammatory mediators . Long-term exposure to the compound has demonstrated consistent anti-inflammatory and neuroprotective effects in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Chloro-2-(4-methoxyphenyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without noticeable toxicity . At higher doses, potential toxic or adverse effects may arise, including cellular stress and apoptosis . These findings highlight the importance of determining optimal dosages to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-Chloro-2-(4-methoxyphenyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors. It influences metabolic flux by modulating the activity of enzymes involved in the NF-κB inflammatory pathway . Additionally, the compound affects metabolite levels by inhibiting the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha . These interactions underscore its role in regulating metabolic processes related to inflammation and neuroprotection.

Transport and Distribution

The transport and distribution of 4-Chloro-2-(4-methoxyphenyl)pyrimidine within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes and accumulates in target tissues, where it exerts its effects . Its localization and accumulation are influenced by interactions with transporters and binding proteins, ensuring its effective distribution within the body.

Subcellular Localization

4-Chloro-2-(4-methoxyphenyl)pyrimidine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with biomolecules and its ability to modulate cellular processes. The subcellular distribution of 4-Chloro-2-(4-methoxyphenyl)pyrimidine ensures its precise action within the cell.

Propiedades

IUPAC Name |

4-chloro-2-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIESIOWFOXFWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394433 | |

| Record name | 4-chloro-2-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68535-54-6 | |

| Record name | 4-chloro-2-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)